molecular formula C16H18ClN3OS B2424063 2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one CAS No. 371208-15-0

2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one

Cat. No.: B2424063
CAS No.: 371208-15-0
M. Wt: 335.85
InChI Key: MHAAFMLQICCYOF-UHFFFAOYSA-N
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Description

2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one is a complex organic compound that has garnered significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorophenylpiperazine with a thiazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(methylidene)thiazol-4(5H)-one
  • 2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(ethylidene)thiazol-4(5H)-one

Uniqueness

Compared to similar compounds, 2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one stands out due to its unique structural features, which confer specific chemical and biological properties. Its combination of a thiazole ring, piperazine moiety, and chlorophenyl group makes it a versatile and valuable compound for various research applications.

Biological Activity

The compound 2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one, often referred to in the literature by its structural components, is a thiazole derivative that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for the compound is C15H17ClN2SC_{15}H_{17}ClN_{2}S, with a molecular weight of approximately 288.83 g/mol. The structure includes a thiazole ring, a piperazine moiety, and a chlorophenyl group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. Research indicates that thiazole derivatives exhibit selective bactericidal activity against Gram-positive bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related thiazole compounds against Staphylococcus aureus were reported as low as 1–2 µg/mL, demonstrating potent activity against methicillin-resistant strains (MRSA) .
CompoundMIC (µg/mL)Activity Type
2a1Bactericidal
2b2Bactericidal
2c32–64Bactericidal

Neuropharmacological Effects

The piperazine moiety in this compound is known to interact with various neurotransmitter receptors. Specifically, it has shown high affinity for dopamine D4 receptors, with IC50 values reported as low as 0.057 nM. This suggests potential applications in treating neuropsychiatric disorders . The selectivity of the compound for D4 over D2 receptors may reduce side effects commonly associated with antipsychotic medications.

Cytotoxicity Studies

Cytotoxicity studies have indicated that certain derivatives of thiazoles exhibit low cytotoxicity towards human cell lines, such as Vero cells. This is an essential consideration when evaluating the therapeutic potential of new compounds .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound's ability to bind selectively to dopamine receptors suggests it may modulate dopaminergic signaling pathways involved in mood regulation and psychosis.
  • Antimicrobial Mechanism : The thiazole ring structure is known for its role in disrupting bacterial cell wall synthesis and function, contributing to its bactericidal properties.
  • Reactive Oxygen Species (ROS) Production : Some studies indicate that related compounds can influence ROS production within cells, potentially leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antitubercular Activity : A series of piperazine derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some showing significant inhibitory effects (IC50 values ranging from 1.35 to 2.18 μM) .
  • Neuropharmacological Evaluation : Compounds similar to the one discussed have been evaluated for their potential in treating conditions like schizophrenia due to their receptor binding profiles .

Properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-5-propan-2-ylidene-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3OS/c1-11(2)14-15(21)18-16(22-14)20-9-7-19(8-10-20)13-5-3-12(17)4-6-13/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAAFMLQICCYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)N=C(S1)N2CCN(CC2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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